molecular formula C9H16N4O5 B13886920 2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid

2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid

Cat. No.: B13886920
M. Wt: 260.25 g/mol
InChI Key: KEULKIZRPKJGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and acyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid typically involves multiple steps, starting from simpler amino acids and acylating agents. The process often includes:

    Protection of Amino Groups: To prevent unwanted reactions, amino groups are protected using suitable protecting groups.

    Acylation Reactions: Sequential acylation reactions are carried out to introduce the acyl groups. Common reagents include acyl chlorides and anhydrides.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert acyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Plays a role in studying protein and peptide interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a drug precursor.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid
  • 2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]pentanedioic acid
  • 2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]butanoic acid

Uniqueness

The uniqueness of 2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid lies in its specific structure, which allows for diverse chemical modifications and applications. Its multiple amino and acyl groups provide versatility in chemical synthesis and biological interactions.

This detailed article provides a comprehensive overview of 2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-[[2-(2-aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEULKIZRPKJGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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